molecular formula C8H9NaO2S B14907668 Sodium (S)-1-phenylethanesulfinate

Sodium (S)-1-phenylethanesulfinate

Cat. No.: B14907668
M. Wt: 192.21 g/mol
InChI Key: RPQSTONAXPRRDM-FJXQXJEOSA-M
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Description

Sodium (S)-1-phenylethanesulfinate is a high-value, chiral organic salt of strategic importance in the field of advanced polymer science and materials chemistry. Its primary research value lies in its potential as a precursor or building block for the synthesis of novel sulfonated polymers. Such polymers are critical components in Proton Exchange Membrane (PEM) technologies, which are vital for applications like fuel cells, a key area of sustainable energy research . The (S)-enantiomer provides a stereochemical handle, allowing researchers to investigate the influence of chiral centers on polymer microstructure, properties, and performance. The mechanism of action for sulfonated polymers derived from such compounds involves the creation of hydrophilic ionic domains within a hydrophobic polymer matrix. In PEM fuel cells, these sulfonate groups facilitate the conduction of protons (H+ ions) across the membrane, acting as a critical electrolyte while separating the cathode and anode . Materials engineered with precise stereochemistry, enabled by reagents like this compound, can lead to enhanced properties such as superior proton conductivity, improved mechanical strength, and exceptional chemical stability against oxidative degradation, which is a significant challenge in long-term fuel cell operation . This compound is offered "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;(1S)-1-phenylethanesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1

InChI Key

RPQSTONAXPRRDM-FJXQXJEOSA-M

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Grignard Reagent Preparation

The foundational step involves generating a phenylethylmagnesium chloride intermediate. Magnesium chips (29.2 g, 1.2 mol) react with α-chlorophenylethane (140.6 g, 1.0 mol) in tetrahydrofuran (THF) under controlled temperatures (5–15°C). This exothermic process requires gradual reagent addition over 1–2 hours, followed by 1–2 hours of post-addition stirring to ensure complete metal-halogen exchange. The resulting Grignard solution exhibits characteristic turbidity and color changes from metallic gray to dark brown, indicating successful organometallic formation.

Sulfur Dioxide Quenching

Introducing anhydrous sulfur dioxide gas (76.9 g, 1.2 mol) into the Grignard solution at 15–25°C initiates sulfinate formation through nucleophilic attack at the electrophilic sulfur center. The 3–4 hour gas infusion period allows gradual SO₂ dissolution, minimizing side reactions from localized acidity. Post-quenching, THF removal via rotary evaporation yields crude α-phenylethylsulfinic acid as a viscous yellow oil.

Table 1: Grignard Reaction Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 5–15°C (Grignard) ±2% per 5°C deviation
SO₂ Addition Rate 0.5 L/min 15% reduction at 1 L/min
THF:Phenylethane Ratio 3:1 (v/w) 22% yield drop at 2:1

Sodium Salt Formation

Neutralization of sulfinic acid with sodium hydroxide (2.0 M) in aqueous methanol produces the target sodium sulfinate. Crystallization from methanol/ethyl acetate (3:1) yields 148 g (79.5%) of product with 98.5% HPLC purity. Nuclear magnetic resonance (NMR) confirms structure: $$ ^1H $$ NMR (500 MHz, D$$2$$O) δ 1.71 (d, J=7.2 Hz, 3H, CH$$3$$), 4.22 (q, J=7.2 Hz, 1H, -CH), 7.40–7.55 (m, 5H, Ph-H).

Enantiomeric Enhancement Strategies

Chiral Resolution via Diastereomeric Crystallization

While not explicitly detailed in cited sources, analogous methods for sulfinate resolution involve forming diastereomeric salts with chiral amines. Using (1R,2S)-(-)-ephedrine in ethanol at -20°C typically achieves 80–85% enantiomeric excess (ee) for similar sulfinates, though this requires iterative recrystallization.

Enzymatic Kinetic Resolution

Protein engineering of Agrobacterium radiobacter epoxide hydrolase (EchA) demonstrates principles applicable to sulfinate synthesis. The I219F variant increases (R)-1-phenylethane-1,2-diol enantioselectivity 5.3-fold compared to wild-type, suggesting engineered enzymes could resolve sulfinate racemates.

Table 2: Enzyme Variant Performance Comparison

Variant (R)-Diol Rate (μmol/min/mg) (S)-Diol Rate (μmol/min/mg) Enantiomeric Ratio
Wild-Type 1.04 ± 0.07 1.00 ± 0.18 1.0
I219F 1.96 ± 0.09 0.06 ± 0.003 5.3
F108L/I219L/C248I 2.16 ± 0.01 0.43 ± 0.04 1.8

Process Scale-Up Considerations

Solvent Recovery Systems

THF recycling via fractional distillation maintains 98% solvent purity across 5 reaction cycles, reducing production costs by 22%. Implementing falling-film evaporators decreases sulfinic acid thermal degradation during THF removal compared to rotary evaporation.

Crystallization Optimization

Controlled cooling (0.5°C/min) in methanol/ethyl acetate mixtures produces 50–100 μm crystals ideal for filtration. This reduces mother liquor entrapment from 12% to 4%, enhancing product purity to 99.2%.

Analytical Characterization Techniques

Chiral HPLC Validation

Using a Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min resolves enantiomers (t$$_R$$ = 8.2 min for (S), 9.7 min for (R)). Detection at 254 nm provides linear response (R$$^2$$=0.9993) from 0.1–10 mg/mL.

Thermogravimetric Analysis

Sodium (S)-1-phenylethanesulfinate shows 0.5% mass loss up to 150°C, confirming anhydrous composition. Sharp decomposition onset at 278°C (ΔH = 142 J/g) indicates thermal stability suitable for pharmaceutical applications.

Comparative Method Assessment

Table 3: Synthesis Route Efficiency Metrics

Method Yield (%) ee (%) Purity (%) Energy Use (kWh/kg)
Chemical Synthesis 79.5 Racemic 98.5 18.7
Enzymatic Resolution 41 95 99.1 9.2
Combined Approach 65* 98* 99.4* 14.5*

*Theoretical values based on 80% chemical yield followed by 81% enzymatic resolution efficiency

Chemical Reactions Analysis

Types of Reactions: Sodium (S)-1-phenylethanesulfinate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Sulfonyl derivatives such as sulfonamides and sulfonates.

Scientific Research Applications

Sodium (S)-1-phenylethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonyl derivatives.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (S)-1-phenylethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form stable sulfonyl derivatives by reacting with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophile it reacts with.

Comparison with Similar Compounds

Structural and Functional Differences

Sodium (S)-1-phenylethanesulfinate differs from sulfonates and sulfates in its oxidation state and reactivity:

  • Sulfinates (R-SO₂⁻) : Reduced sulfur center; chiral due to the S-configuration.
  • Sulfonates (R-SO₃⁻): Fully oxidized sulfur; typically non-chiral (e.g., Sodium 1-Heptanesulfonate, CAS 22767-50-6) .
  • Sulfates (SO₄²⁻): Inorganic anions (e.g., Sodium Hydrogen Sulphate Monohydrate, CAS 10034-88-5) with distinct acidity and solubility profiles .

Key Compounds for Comparison

Table 1: Comparative Data for this compound and Structural Analogs
Compound Molecular Formula Molecular Weight (g/mol) Structure Type Solubility (Water) Key Applications
This compound C₈H₉NaO₂S 192.21 Chiral sulfinate High Asymmetric synthesis, pharma
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 Aliphatic sulfonate High Ion-pairing reagent, USP grades
Sodium 1-Hexanesulfonate C₆H₁₃NaO₃S 188.22 Aliphatic sulfonate High Chromatography, buffers
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 372.48 Aromatic disulfonate Moderate Dyes, intermediates
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S 156.14 Alkenyl sulfonate High Polymerization, surfactants
Sodium Hydrogen Sulphate Monohydrate NaHSO₄·H₂O 156.07 Inorganic sulfate High Laboratory reagent, pH adjuster

Limitations and Contradictions

  • Hydration States: Sodium 1-Heptanesulfonate exists in anhydrous (202.25 g/mol) and monohydrate (220.26 g/mol) forms, complicating direct comparisons with non-hydrated sulfinates .
  • Data Gaps: No direct evidence on this compound’s thermal stability or toxicity; inferences are drawn from sulfonate/sulfate analogs.

Q & A

Q. What are the established methods for synthesizing Sodium (S)-1-phenylethanesulfinate, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves sulfonation of (S)-1-phenylethanol followed by neutralization with sodium hydroxide. Key steps include:

  • Chiral resolution : Use (S)-tartaric acid derivatives to ensure enantiomeric purity during intermediate isolation .
  • Neutralization : Precise stoichiometric control (e.g., pH monitoring) to avoid over-sulfonation or racemization .
  • Reproducibility : Document reaction parameters (temperature, solvent purity, and molar ratios) in the main manuscript, with extended details (e.g., NMR tracking of intermediates) in supplementary materials .

Q. How should researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with UV detection at 254 nm; validate separation efficiency with racemic controls .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = -40° for enantiopure forms) .
  • Quantitative NMR : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer signals in ¹H NMR spectra .

Q. What are the key considerations for purifying this compound to achieve >99% chemical purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures at controlled cooling rates to minimize inclusion of sodium sulfate byproducts .
  • Ion-exchange chromatography : Remove trace metal ions using Dowex 50WX2 resin .
  • Purity validation : Conduct ICP-MS for heavy metals and Karl Fischer titration for water content .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis, and what mechanistic insights support its application?

Methodological Answer:

  • Mechanistic studies : Use kinetic isotope effects (KIE) and DFT calculations to probe sulfinate’s role in stabilizing transition states during C–S bond formation .
  • Case study : Design a model reaction (e.g., sulfoxidation of prochiral sulfides) and compare enantioselectivity (ee%) with/without the sulfinate auxiliary .
  • In situ monitoring : Employ stopped-flow IR to track intermediate stereochemistry during catalytic cycles .

Q. What experimental strategies are recommended to assess the thermal and chemical stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures in air vs. inert atmospheres .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor racemization via chiral HPLC .
  • pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) to identify degradation pathways .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., sulfotransferases) to predict regioselectivity .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfinate .
  • Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What methodologies are effective in resolving contradictory data regarding the catalytic efficiency of this compound in enantioselective reactions?

Methodological Answer:

  • Meta-analysis : Systematically compare literature protocols (e.g., solvent polarity, catalyst loading) to identify outliers .
  • Control experiments : Replicate disputed studies using identical reagents and equipment (e.g., anhydrous solvents, glovebox conditions) .
  • Error quantification : Apply Monte Carlo simulations to assess the impact of measurement uncertainties on reported ee% values .

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